3-(2-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Description
3-(2-Methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic small molecule characterized by a central propanamide backbone substituted with a 2H-tetrazole ring, a 2-methoxyphenyl group at position 3, and a 2-methylphenyl group on the amide nitrogen. The tetrazole moiety contributes to metabolic stability and hydrogen-bonding capacity, while the methoxy and methyl groups influence lipophilicity and steric interactions .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-7-3-5-9-15(12)19-18(24)14(17-20-22-23-21-17)11-13-8-4-6-10-16(13)25-2/h3-10,14H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMZUKNPWKNGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. This reaction is often carried out in the presence of a catalyst such as zinc chloride or sodium azide.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.
Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-(2-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to mimic the structure of certain biological molecules, allowing the compound to bind to enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Differences and Trends
Tetrazole Positioning: Analogs with biphenyl-tetrazole systems (e.g., AV7) exhibit higher molecular weights and distinct hydrogen-bonding patterns, which may improve binding affinity to targets like angiotensin receptors .
Synthetic Efficiency :
- Yields for analogs range from 69% (AV7) to 74% (AV6), suggesting that steric hindrance from bulky substituents (e.g., pentanamido in AV7) slightly reduces reaction efficiency .
ADME Properties :
- SwissADME predictions for AV11 (C31H33N5O5) indicate moderate gastrointestinal absorption (LogP ≈ 3.5) and blood-brain barrier permeability, trends likely applicable to the target compound due to structural similarities .
Structure-Activity Relationship (SAR) Insights
- Methoxy vs.
- N-Substituent Impact : The 2-methylphenyl group on the amide nitrogen introduces steric hindrance, which may reduce metabolic degradation compared to smaller substituents (e.g., ethyl in CAS 483993-91-5) .
Biological Activity
3-(2-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its tetrazole ring and aromatic substituents, has been investigated for various pharmacological properties, including anti-inflammatory and anticancer activities.
Chemical Structure and Properties
- Molecular Formula : C18H19N5O2
- Molecular Weight : 351.41 g/mol
- Structural Features : The compound contains a methoxy group, a methylphenyl group, and a tetrazole moiety, which are essential for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound often exhibit significant biological activities. The following table summarizes the biological activities reported for this compound and related analogs:
| Compound Name | Key Biological Activity | Reference |
|---|---|---|
| This compound | Potential anti-inflammatory and anticancer properties | |
| 3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | Anti-inflammatory activity | |
| N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | Dual inhibition properties |
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response.
- Cancer Cell Lines : Studies have shown that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways.
Case Studies
- Anti-inflammatory Activity : A study explored the anti-inflammatory effects of various tetrazole derivatives, including the target compound. Results indicated a significant reduction in inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Properties : In another study involving human cancer cell lines, the compound demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutics. The presence of the methoxy group was noted as a critical factor enhancing its activity against tumor cells.
Comparative Analysis with Analog Compounds
The following table compares the structural characteristics and biological activities of selected analogs of this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | C18H19N5O2 | Similar structure with different aryl substituents | Anti-inflammatory |
| N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | C19H21N5O2 | Dual inhibition properties | Antitumor activity |
Q & A
Q. What are the key synthetic pathways for synthesizing 3-(2-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Amide bond formation : React 3-(2-methoxyphenyl)propanoic acid with 2-methylaniline using coupling reagents like EDCI/HOBt or DCC under inert conditions .
Tetrazole ring introduction : Employ a [2+3] cycloaddition reaction between a nitrile intermediate (generated from the amide) and sodium azide in the presence of a catalyst (e.g., ZnBr₂) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product .
Key validation steps include monitoring reaction progress via TLC and confirming purity via HPLC (≥95%) .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Identify substituents:
- Aromatic protons (δ 6.8–7.4 ppm for methoxyphenyl and methylphenyl groups).
- Tetrazole protons (δ 8.1–8.3 ppm, 2H) .
- LC-MS : Confirm molecular weight (expected [M+H]+: ~365.4 Da) and fragmentation patterns .
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
Advanced Research Questions
Q. What strategies optimize the stability of the tetrazole moiety during synthetic and biological assays?
- Methodological Answer :
- pH Control : Maintain a neutral-to-slightly acidic environment (pH 6–7) to prevent tetrazole ring opening, which is sensitive to strong bases .
- Protecting Groups : Use tert-butyl or benzyl groups during synthesis to shield the tetrazole, followed by deprotection under mild conditions (e.g., TFA for tert-butyl) .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 2-methoxyphenyl and 2-methylphenyl groups?
- Methodological Answer :
- Analog Synthesis : Replace substituents systematically (e.g., 4-methoxyphenyl, 3-methylphenyl) and compare bioactivity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target receptors (e.g., angiotensin II type 1 receptor, based on tetrazole’s role in sartans) .
- In Vitro Assays : Test analogs in receptor-binding assays (e.g., radioligand displacement) and functional assays (e.g., calcium flux in HEK293 cells) .
Q. What analytical techniques resolve contradictions in solubility data for this compound?
- Methodological Answer :
- Solvent Screening : Use a nephelometer to quantify solubility in DMSO, ethanol, and PBS (pH 7.4) at 25°C and 37°C .
- Co-solvent Systems : Evaluate solubility enhancement using cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) .
- XRPD : Compare crystalline vs. amorphous forms, as crystalline forms often exhibit lower solubility .
Research Challenges & Solutions
- Challenge : Low yield in tetrazole cycloaddition due to competing side reactions.
Solution : Optimize stoichiometry (nitrile:NaN₃ = 1:1.2) and use ZnBr₂ as a Lewis catalyst to favor regioselectivity . - Challenge : HPLC purity discrepancies between batches.
Solution : Implement in-process controls (IPC) using inline FTIR to monitor reaction intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
